

# Xenon-123 isotopic properties and decay scheme

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Xenon-123

Cat. No.: B1222699

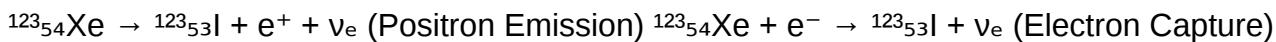
[Get Quote](#)

An In-depth Technical Guide to the Isotopic Properties and Decay Scheme of **Xenon-123**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear properties, decay scheme, and production methodologies for the radionuclide **Xenon-123** ( $^{123}\text{Xe}$ ). The information is intended for professionals in research, science, and drug development who are interested in the applications of this isotope, particularly as a precursor in the production of Iodine-123 for medical imaging.

## Core Isotopic Properties of Xenon-123

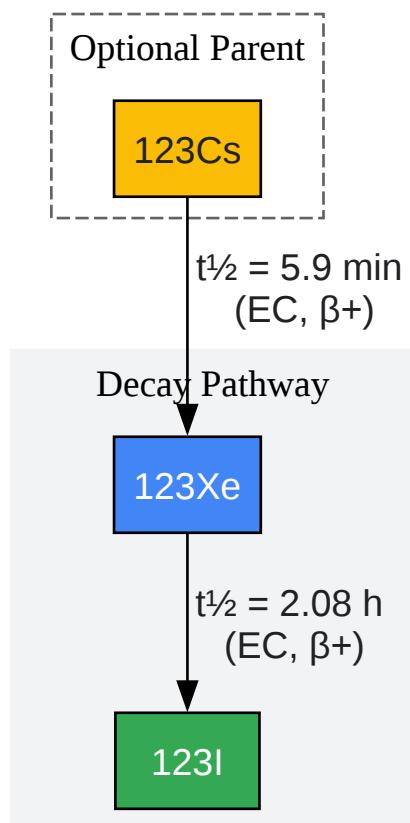

**Xenon-123** is a proton-rich, radioactive isotope of xenon. It is characterized by a relatively short half-life, making it suitable for applications where rapid decay to a stable or medically useful daughter nuclide is desired. A summary of its core physical and nuclear properties is presented in the table below.

| Property                   | Value                                                                                             |
|----------------------------|---------------------------------------------------------------------------------------------------|
| Atomic Number (Z)          | 54                                                                                                |
| Mass Number (A)            | 123                                                                                               |
| Neutron Number (N)         | 69                                                                                                |
| Isotopic Mass              | 122.908482(10) u <a href="#">[1]</a>                                                              |
| Half-life                  | 2.08(2) hours <a href="#">[1]</a>                                                                 |
| Decay Modes                | Electron Capture (EC), Positron Emission ( $\beta^+$ )<br><a href="#">[1]</a> <a href="#">[2]</a> |
| Daughter Nuclide           | Iodine-123 ( $^{123}\text{I}$ ) <a href="#">[1]</a> <a href="#">[2]</a>                           |
| Decay Energy (QEC)         | 2.695(10) MeV <a href="#">[1]</a>                                                                 |
| Spin and Parity            | (1/2) $^+$ <a href="#">[1]</a>                                                                    |
| Mass Excess                | -85.24847 MeV <a href="#">[1]</a>                                                                 |
| Binding Energy per Nucleon | 8.42092487 MeV <a href="#">[1]</a>                                                                |
| Parent Nuclide             | Cesium-123 ( $^{123}\text{Cs}$ ) <a href="#">[1]</a> <a href="#">[3]</a>                          |

## Decay Scheme and Associated Radiations

**Xenon-123** decays with a 100% probability to Iodine-123 ( $^{123}\text{I}$ ) via two primary mechanisms: electron capture and positron ( $\beta^+$ ) emission.[\[1\]](#)[\[2\]](#) While the specific branching ratio between these two modes is not readily available, the emission of annihilation photons indicates a significant positron decay branch.[\[2\]](#) The decay process results in the emission of a variety of radiations, including gamma rays, X-rays, conversion electrons, and Auger electrons, as the daughter nucleus transitions to its ground state.

The decay can be represented as:




A detailed summary of the emitted radiations with energies greater than 10 keV and yields greater than 0.01 per disintegration is provided in the following table, based on data from ICRP

Publication 107.

| Radiation Type      | Energy (MeV) | Yield per Disintegration |
|---------------------|--------------|--------------------------|
| Gamma               | 0.1489       | 0.4890                   |
| Gamma               | 0.1781       | 0.1491                   |
| Annihilation Photon | 0.5110       | 0.4517                   |
| Gamma               | 0.3302       | 0.0856                   |
| Gamma               | 0.6743       | 0.1739                   |
| Gamma               | 0.8996       | 0.0245                   |
| Gamma               | 1.0934       | 0.0279                   |
| Conversion Electron | 0.1157       | 0.1608                   |
| Auger Electron      | 0.0236       | 0.0645                   |
| X-ray               | 0.0286       | 0.3990                   |
| X-ray               | 0.0283       | 0.2149                   |
| X-ray               | 0.0323       | 0.0720                   |

Note: This table is a selection of the most prominent radiations. For a complete list, refer to ICRP Publication 107.[\[2\]](#)



[Click to download full resolution via product page](#)

Decay pathway of **Xenon-123**, including its parent nuclide Cesium-123.

## Production of Xenon-123

**Xenon-123** is indirectly produced in a cyclotron, typically as a precursor for the production of high-purity Iodine-123. The most common production route involves the proton bombardment of isotopically enriched Xenon-124.

## Key Nuclear Reactions

The primary nuclear reactions for the production of **Xenon-123** from a Xenon-124 target are:

- $^{124}\text{Xe}(\text{p}, \text{pn})^{123}\text{Xe}$
- $^{124}\text{Xe}(\text{p}, 2\text{n})^{123}\text{Cs} \rightarrow {}^{123}\text{Xe}$  [4]

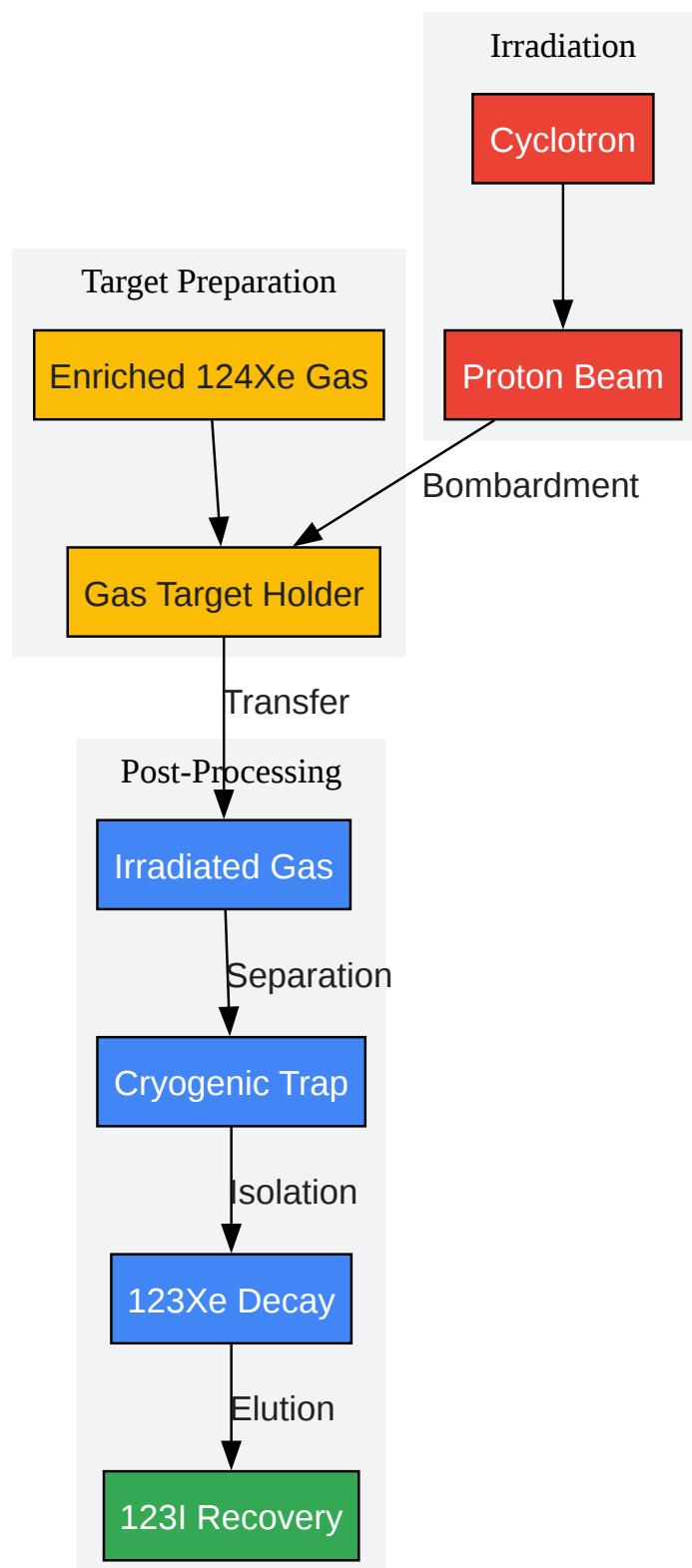
In the second reaction, Cesium-123 is produced, which has a short half-life of 5.9 minutes and subsequently decays into **Xenon-123**.<sup>[4]</sup>

## Experimental Protocol Overview

A generalized experimental protocol for the production of **Xenon-123** is outlined below. This protocol is a synthesis of methodologies described in the scientific literature.

### 1. Target Preparation:

- Target Material: Isotopically enriched Xenon-124 gas is required. The enrichment level is a critical factor in maximizing the yield of  $^{123}\text{Xe}$  and minimizing isotopic impurities.
- Target Holder: The enriched Xenon-124 gas is contained within a specialized gas target holder. This holder is typically a cylindrical vessel with thin windows (e.g., Havar or aluminum foil) that are transparent to the proton beam. The target is designed to withstand the pressure of the gas and the heat generated during irradiation.


### 2. Irradiation:

- Accelerator: A cyclotron capable of accelerating protons to energies in the range of 15 to 34 MeV is used.
- Proton Beam: The gas target is irradiated with a proton beam. The energy of the proton beam is optimized to maximize the cross-section of the desired production reactions.
- Irradiation Time: The duration of the irradiation is determined by the half-life of **Xenon-123** and the desired activity.

### 3. Separation and Purification of **Xenon-123**:

- Post-Irradiation Transfer: After irradiation, the gas mixture, which now contains the product  $^{123}\text{Xe}$ , unreacted  $^{124}\text{Xe}$ , and other potential byproducts, is transferred from the target holder to a processing system.
- Cryogenic Trapping: **Xenon-123** can be separated from other gases by cryogenic trapping. The gas mixture is passed through a cold trap (e.g., cooled with liquid nitrogen), which freezes the xenon, allowing other non-condensable gases to be pumped away.

- Decay to Iodine-123: The trapped **Xenon-123** is then allowed to decay in a shielded container. As  $^{123}\text{Xe}$  decays, it transforms into Iodine-123, which plates out on the interior surfaces of the container.
- Iodine-123 Recovery: After a sufficient decay period (typically several half-lives of  $^{123}\text{Xe}$ ), the remaining xenon gas is recovered for reuse. The Iodine-123 is then washed from the walls of the decay vessel using a suitable solvent, typically a dilute sodium hydroxide solution.



[Click to download full resolution via product page](#)

Experimental workflow for the production of **Xenon-123** and its decay to Iodine-123.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Xenon-123 - isotopic data and properties [chemlin.org]
- 2. mirdsoft.org [mirdsoft.org]
- 3. atom.kaeri.re.kr [atom.kaeri.re.kr]
- 4. radiopaedia.org [radiopaedia.org]
- To cite this document: BenchChem. [Xenon-123 isotopic properties and decay scheme]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1222699#xenon-123-isotopic-properties-and-decay-scheme\]](https://www.benchchem.com/product/b1222699#xenon-123-isotopic-properties-and-decay-scheme)

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)